Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate

Description

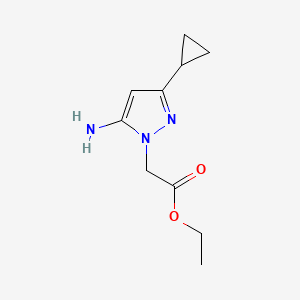

Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate is a pyrazole-derived compound characterized by a cyclopropyl substituent at the 3-position and an amino group at the 5-position of the pyrazole ring, with an ethyl acetate moiety at the 1-position. Its molecular formula is C₁₀H₁₅N₃O₂, and it functions as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical applications .

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

ethyl 2-(5-amino-3-cyclopropylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C10H15N3O2/c1-2-15-10(14)6-13-9(11)5-8(12-13)7-3-4-7/h5,7H,2-4,6,11H2,1H3 |

InChI Key |

ZJWAHWMOOZTVAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 5-amino-3-cyclopropyl-1H-pyrazole with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups, such as amides or acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as amines or acids in the presence of catalysts like palladium on carbon (Pd/C) are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Hydrazine derivatives.

Substitution: Amide or acid derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-amino-3-cyclopropyl-1H-pyrazol-1-yl. Common reagents for these reactions include potassium permanganate or hydrogen peroxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction. Nucleophiles such as amines, alcohols, or thiols can facilitate substitution reactions when in the presence of a base. The molecular formula of this compound is , and it has a molecular weight of approximately 199.25 g/mol.

Biological Activities and Interaction Studies

Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride exhibits various biological activities. Compounds in the pyrazole class are often studied for their potential as research indicates that this specific compound may also interact with specific receptors or enzymes involved in these biological processes, although detailed studies are still required to fully elucidate its mechanisms of action. Interaction studies involving ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride focus on its binding affinity with various proteins and enzymes. Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, although comprehensive interaction profiles are necessary to establish its therapeutic potential fully. Additionally, studies on drug-drug interactions could provide insights into how this compound behaves in complex biological systems. The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The unique structural features of the pyrazole ring allow it to form hydrogen bonds and π–π interactions with active sites on target proteins, thereby modulating their activity. Research into these interactions is crucial for understanding its biological effects and optimizing its pharmacological properties.

Potential Applications

Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride has potential applications in modifying the compound to enhance its biological activity or to create new derivatives with potential applications in pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs (Table 1) share the ethyl acetate-pyrazole backbone but differ in substituents, which critically modulate physicochemical and biological properties.

Table 1. Structural and Functional Comparison of Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate and Analogues

Functional Implications of Substituents

- Amino Group (Target Compound): Enhances hydrogen-bonding capacity and aqueous solubility compared to methyl-substituted analogs. This property is critical for drug candidates requiring target binding .

- This contrasts with the steric but non-strained isopropyl group in CAS 1402446-16-5 .

- Methyl/Isopropyl Groups (Analogues) : Improve lipid solubility, favoring membrane permeability in pesticidal or antimicrobial applications (e.g., pyrazophos in ) .

Toxicity Considerations

While ethyl acetate itself exhibits developmental toxicity in zebrafish (EC₅₀ = 0.15% ), the target compound’s amino and cyclopropyl groups may mitigate this by altering metabolic pathways. Methyl-substituted analogs, however, could retain higher lipophilicity and bioaccumulation risks.

Biological Activity

Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Formula

- Molecular Formula : CHNO

- Molecular Weight : Approximately 199.25 g/mol

The synthesis typically involves the reaction of ethyl bromoacetate with 5-amino-3-cyclopropyl-1H-pyrazole under basic conditions, often utilizing potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures . This method allows for effective nucleophilic substitution, leading to the formation of the desired compound.

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its structural features that allow for interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties . It has been tested against various bacterial strains, showing effective inhibition:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that this compound could be developed into a potent antimicrobial agent .

Anticancer Potential

In addition to its antimicrobial activity, preliminary studies have indicated potential anticancer properties . The compound has shown antiproliferative effects against various human tumor cell lines, with IC values ranging from nanomolar to micromolar concentrations . The mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function and thereby affecting metabolic pathways.

- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

These interactions are facilitated by the compound's unique structural features, such as the presence of an amino group and the cyclopropyl moiety, which enhance its binding affinity .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy Study : A study conducted on various microbial strains demonstrated that the compound inhibited growth effectively, making it a candidate for further development as an antimicrobial agent .

- Anticancer Activity Assessment : Another research effort evaluated the anticancer potential of this compound against several human cancer cell lines, indicating significant cytotoxic effects at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.